9-hydroxy-9H-fluorene-2-carboxylic acid
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Overview
Description
9-Hydroxy-9H-fluorene-2-carboxylic acid, also known as Flurenol, is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the fluorene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-9H-fluorene-2-carboxylic acid typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-9-carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-9H-fluorene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
9-Hydroxy-9H-fluorene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 9-hydroxy-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9-Hydroxyfluorene: Lacks the carboxylic acid group, limiting its applications in certain synthetic processes.
2-Hydroxy-9-octadecenoic acid: A structurally similar compound with different functional groups and applications.
Uniqueness
9-Hydroxy-9H-fluorene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the fluorene backbone. This dual functionality enhances its reactivity and versatility in various chemical and biological applications .
Biological Activity
9-Hydroxy-9H-fluorene-2-carboxylic acid is a fluorene derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is characterized by its aromatic structure, which allows for significant interactions with biological macromolecules such as proteins and nucleic acids. The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, modulate enzyme activities, and exhibit potential pharmacological properties.
The molecular formula of this compound is C13H10O3, with a molecular weight of 218.22 g/mol. Its structure includes a hydroxyl group and a carboxylic acid group attached to the fluorene backbone, which enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C13H10O3 |
Molecular Weight | 218.22 g/mol |
Melting Point | 150-155 °C |
Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar aromatic structure allows the compound to intercalate between DNA base pairs, potentially affecting gene expression and cellular function .
- Enzyme Modulation : It may interact with various enzymes, influencing their catalytic activities through competitive or non-competitive inhibition.
- Antioxidant Activity : The hydroxyl group contributes to its potential antioxidant properties, which can scavenge free radicals and reduce oxidative stress .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
- Antitumor Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer drug .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study focused on the synthesis of metal complexes derived from this compound demonstrated significant anticancer activity against human breast cancer cell lines. The metal complexes exhibited enhanced cytotoxicity compared to the parent compound alone, suggesting that modification of the fluorene structure can lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Properties
CAS No. |
86476-54-2 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-hydroxy-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,13,15H,(H,16,17) |
InChI Key |
XYGBMUJGVYGUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)C(=O)O)C(C2=C1)O |
Origin of Product |
United States |
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